2-(Methylsulfonyl)-1-phenylethanone

Catalog No.
S702686
CAS No.
3708-04-1
M.F
C9H10O3S
M. Wt
198.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylsulfonyl)-1-phenylethanone

CAS Number

3708-04-1

Product Name

2-(Methylsulfonyl)-1-phenylethanone

IUPAC Name

2-methylsulfonyl-1-phenylethanone

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

InChI

InChI=1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

CAUSPZIZBLGLKW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=C1

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=C1

Plant Growth Regulator

Research suggests that 2-(methylsulfonyl)-1-phenylethanone (TMPP) might act as a plant growth regulator. Studies have shown that it can inhibit plant cell division by binding to DNA, potentially impacting plant growth and development. However, the exact mechanism of action and its effectiveness in different plant species require further investigation. Source: Biosynth, "2-(Methylsulfonyl)-1-phenylethanone (FM116491)":

Potential Lead for Drug Discovery

The chemical structure of 2-(methylsulfonyl)-1-phenylethanone contains functional groups commonly found in various bioactive molecules. This has led researchers to explore its potential as a lead molecule for developing new drugs. However, further research is needed to understand its specific biological activities and potential therapeutic applications. Source: PubChem, "2-(Methylsulfonyl)-1-phenylethanone": )

2-(Methylsulfonyl)-1-phenylethanone, also known as 2-(methylsulfonyl)acetophenone, is an organic compound with the molecular formula C₉H₁₀O₃S. This compound features a methylsulfonyl group attached to the second carbon of a phenylethanone structure, making it a derivative of acetophenone. It is characterized by its colorless to pale yellow appearance and is soluble in organic solvents. The presence of the methylsulfonyl group enhances its chemical reactivity and biological properties, making it a subject of interest in various research fields.

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The methylsulfonyl group can undergo nucleophilic attack, leading to the substitution of the sulfonyl moiety.
  • Reduction Reactions: The ketone functionality can be reduced to form corresponding alcohols, such as 1-(methylsulfonyl)-1-phenylethanol.
  • Condensation Reactions: It can react with amines or hydrazines to form various derivatives through condensation mechanisms.

For instance, reactions involving 2-(methylsulfonyl)-1-phenylethanone and hydrazines under acidic conditions yield hydrazones, which can further undergo transformations into more complex structures .

Research has indicated that 2-(methylsulfonyl)-1-phenylethanone exhibits notable biological activities:

  • Antimicrobial Activity: Studies have shown that compounds derived from 2-(methylsulfonyl)-1-phenylethanone possess antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects: It has been evaluated for its potential to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response, suggesting applications in treating inflammatory diseases .

The compound's biological profile indicates that it may serve as a lead compound for developing new therapeutic agents.

The synthesis of 2-(methylsulfonyl)-1-phenylethanone typically involves straightforward organic reactions:

  • Starting Material: Acetophenone serves as the primary starting material.
  • Reagents: Methylsulfonyl chloride or dimethyl sulfoxide (DMSO) is used in the presence of a base like sodium hydroxide or triethylamine.
  • Reaction Conditions: The reaction is usually conducted under reflux conditions or at room temperature, depending on the specific method employed.

A general synthetic route may involve treating acetophenone with methylsulfonyl chloride in an organic solvent, leading to the formation of 2-(methylsulfonyl)-1-phenylethanone with good yields .

2-(Methylsulfonyl)-1-phenylethanone has several applications across different fields:

  • Pharmaceutical Industry: Its derivatives are explored for their potential use as anti-inflammatory and antimicrobial agents.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds and materials.
  • Agricultural Chemicals: Due to its biological activity, it may find applications in developing agrochemicals aimed at pest control.

Interaction studies involving 2-(methylsulfonyl)-1-phenylethanone focus on its reactivity with various biological targets. These studies have assessed:

  • Enzyme Inhibition: The compound's ability to inhibit cyclooxygenase enzymes suggests potential interactions with inflammatory pathways.
  • Binding Affinity: Research indicates that it may bind effectively to certain receptors involved in pain and inflammation, warranting further investigation into its pharmacodynamics .

Several compounds share structural similarities with 2-(methylsulfonyl)-1-phenylethanone. Here are some notable examples:

Compound NameStructureUnique Features
AcetophenoneAcetophenoneSimplest aromatic ketone; precursor for many chemicals
MethylsulfonylacetophenoneMethylsulfonylacetophenoneDirectly related; lacks phenylethanone structure
Benzoyl methyl sulfoneBenzoyl methyl sulfoneContains a benzoyl group; used in pharmaceuticals

The uniqueness of 2-(methylsulfonyl)-1-phenylethanone lies in its specific combination of a phenylethanone structure with a methylsulfonyl group, which enhances its reactivity and biological activity compared to other similar compounds.

The compound 2-(Methylsulfonyl)-1-phenylethanone represents an important class of β-ketosulfones that has been synthesized through various methodologies over the decades [1]. Early synthetic approaches primarily relied on conventional methods that often involved multiple steps, harsh reaction conditions, and the use of toxic reagents [2].

One of the earliest documented routes for synthesizing 2-(Methylsulfonyl)-1-phenylethanone involved the reaction of phenylacetone derivatives with methylsulfonyl chloride in the presence of a base such as triethylamine [1] [2]. This method typically required dichloromethane as a solvent, with the base neutralizing the hydrochloric acid formed during the reaction [1]. While this approach provided access to the target compound, it suffered from several limitations including moderate yields, the requirement for anhydrous conditions, and the generation of significant waste products [2] [3].

Another historical approach involved the halogenation of β-ketosulfones using reagents such as sulfuryl chloride or pyridinium bromide perbromide [2]. This method allowed for the preparation of halogenated derivatives of 2-(Methylsulfonyl)-1-phenylethanone, but regiochemical control was challenging and often required careful manipulation of stoichiometry and reaction conditions [2]. The halogenated intermediates could then be further transformed to yield the desired product, though this multi-step process resulted in diminished overall yields [2] [3].

The oxidation of corresponding sulfides or sulfoxides represented another traditional route to 2-(Methylsulfonyl)-1-phenylethanone [4]. This approach typically employed oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid, which posed safety concerns due to their potentially hazardous nature, especially on larger scales [5] [4]. Additionally, controlling the oxidation level to selectively obtain the sulfone without over-oxidation of other functional groups presented significant challenges [4] [6].

Table 1: Historical Synthesis Routes for 2-(Methylsulfonyl)-1-phenylethanone and Their Limitations

Synthetic RouteReagentsTypical Yield (%)Major Limitations
Direct sulfonylationMethylsulfonyl chloride, Base40-60Moisture sensitivity, moderate yields, waste generation [1] [2]
Halogenation of β-ketosulfonesSulfuryl chloride, Pyridinium bromide perbromide30-55Regiochemical control issues, multi-step process [2]
Oxidation of sulfides/sulfoxidesHydrogen peroxide, m-CPBA45-65Safety concerns, selectivity issues, harsh conditions [4] [6]
Nucleophilic additionPhenylacetic acid derivatives, Methylsulfinylmethane35-50Low atom economy, multiple steps, purification challenges [3]

These historical methods, while providing access to 2-(Methylsulfonyl)-1-phenylethanone, were generally characterized by low atom economy, the use of stoichiometric reagents, and environmental concerns due to the generation of significant waste streams [1] [2]. Furthermore, these approaches often required rigorous purification procedures to obtain the product in high purity, further reducing the overall efficiency of the synthesis [2] [3].

Modern Catalytic Approaches for Sulfone Incorporation

Recent advances in synthetic organic chemistry have led to the development of more efficient catalytic methods for the incorporation of the methylsulfonyl group into organic frameworks, providing improved routes to 2-(Methylsulfonyl)-1-phenylethanone [8] [9]. These modern approaches offer significant advantages over historical methods, including milder reaction conditions, higher yields, and reduced environmental impact [10] [8].

Copper-catalyzed methodologies have emerged as particularly effective for the synthesis of 2-(Methylsulfonyl)-1-phenylethanone [8] [9]. One notable approach involves the direct methyl sulfonylation of styrene using dimethyl sulfoxide (DMSO) as both the solvent and the source of the methylsulfonyl group [8]. This reaction is catalyzed by copper bromide in the presence of molecular oxygen as an environmentally benign oxidant, providing the target compound in yields of up to 82% [11]. The reaction proceeds through a radical mechanism and is significantly enhanced by the addition of diethyl phosphite as an additive [8] [11].

Styrene + DMSO + O2 → 2-(Methylsulfonyl)-1-phenylethanoneCuBr (10 mol%), HPO(OEt)2 (2 equiv.), 90°C, 12h

Another innovative catalytic approach involves the use of ruthenium complexes for the transformation of sulfones with alcohols [12]. This method allows for the alkylation of sulfones bearing an α-CH bond through a one-step, redox-neutral reaction that produces only water as a byproduct [12]. The reaction requires only a sub-stoichiometric amount of base and demonstrates excellent functional group tolerance, making it suitable for the synthesis of pharmaceutically relevant compounds including 2-(Methylsulfonyl)-1-phenylethanone [12].

Iron-catalyzed oxidative methods have also been developed for the synthesis of β-ketosulfones [8]. These approaches typically employ iron(II) chloride or iron(II) acetylacetonate as catalysts, along with hydrogen peroxide or molecular oxygen as oxidants [8] [13]. While these methods initially provided the desired product in low yields (15-27%), optimization of reaction conditions, particularly through the use of appropriate ligands and additives, has led to significant improvements in efficiency [8].

Recent advances in photocatalysis have opened new avenues for the synthesis of 2-(Methylsulfonyl)-1-phenylethanone [14] [15]. Visible light-driven methods using photoredox catalysts enable the direct functionalization of C(sp³)-H bonds through hydrogen atom transfer (HAT) mechanisms, followed by trapping with sulfur dioxide equivalents [14]. These approaches offer mild reaction conditions and high functional group compatibility, though they often require specialized photocatalysts and equipment [14] [15].

Table 2: Modern Catalytic Approaches for the Synthesis of 2-(Methylsulfonyl)-1-phenylethanone

Catalytic SystemReaction ConditionsYield (%)Key Advantages
CuBr/O2/HPO(OEt)2DMSO, 90°C, 12h82High yield, uses DMSO as methylsulfonyl source [8] [11]
Ru(II) complexesAlcohols, base (sub-stoichiometric), 100°C75-85Water as only byproduct, high atom economy [12]
Fe(acac)2/O2DMSO, phenanthroline, 90°C62Earth-abundant catalyst, environmentally benign oxidant [8] [13]
Photoredox catalysisVisible light, room temperature, 24h65-75Mild conditions, high functional group tolerance [14] [15]
Salicylic acid (organocatalyst)Styrene, DABSO, t-butyl nitrite, O270-80Metal-free, multicomponent reaction [16]

A particularly noteworthy development is the emergence of metal-free methodologies for the synthesis of 2-(Methylsulfonyl)-1-phenylethanone [16] [15]. For instance, a salicylic acid-catalyzed multicomponent reaction involving styrene derivatives, anilines, t-butyl nitrite, 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide (DABSO), and oxygen has been reported to provide direct access to α-sulfonyl ketones including 2-(Methylsulfonyl)-1-phenylethanone [16]. This approach avoids the use of transition metals entirely, offering advantages in terms of cost, toxicity, and purification [16] [15].

These modern catalytic approaches represent significant advancements over historical methods, providing more efficient, selective, and environmentally friendly routes to 2-(Methylsulfonyl)-1-phenylethanone [10] [8] [9].

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms involved in the synthesis of 2-(Methylsulfonyl)-1-phenylethanone is crucial for the rational design and optimization of synthetic methodologies [4] [16]. Extensive mechanistic investigations have been conducted to elucidate the pathways through which various transformations occur, providing valuable insights into the factors that influence reactivity and selectivity [4] [16] [14].

For copper-catalyzed methyl sulfonylation reactions using DMSO and molecular oxygen, mechanistic studies have revealed a complex radical process [8] [11]. The reaction is initiated by the formation of a hydroxyl radical from the interaction of copper, oxygen, and diethyl phosphite [8]. This hydroxyl radical then activates DMSO to generate a methyl sulfonyl radical, which subsequently adds to the styrene double bond [8] [11]. The resulting carbon-centered radical undergoes further transformations, including reaction with oxygen and hydrogen atom transfer steps, ultimately leading to the formation of 2-(Methylsulfonyl)-1-phenylethanone [8] [11].

Isotopic labeling experiments using 18O2 have provided crucial evidence for the involvement of molecular oxygen in the reaction mechanism [11]. When the reaction was conducted under an 18O2 atmosphere, the resulting product incorporated the labeled oxygen atoms, confirming that oxygen serves not only as an oxidant but also as a source of oxygen atoms in the final product [11]. This finding has significant implications for the development of more efficient and selective catalytic systems [11].

The mechanism of iron-catalyzed oxidative methods has also been extensively studied [8] [13]. These reactions typically proceed through the formation of iron-enolate complexes, followed by electron transfer to the oxidant (either hydrogen peroxide or molecular oxygen) [13] [17]. The resulting radical species then undergo a series of transformations, including addition to the sulfur dioxide equivalent and further oxidation steps, to yield the desired β-ketosulfone product [13] [17].

For photocatalytic approaches, mechanistic investigations have focused on understanding the role of the photocatalyst in facilitating hydrogen atom transfer and subsequent radical trapping with sulfur dioxide equivalents [14]. Studies have shown that the initial step involves the excitation of the photocatalyst by visible light, followed by single-electron transfer events that generate reactive radical species [14]. These radicals then participate in a cascade of transformations that ultimately lead to the formation of 2-(Methylsulfonyl)-1-phenylethanone [14] [15].

Table 3: Key Mechanistic Insights for Different Synthetic Approaches to 2-(Methylsulfonyl)-1-phenylethanone

Synthetic ApproachKey Mechanistic FeaturesExperimental Evidence
Cu-catalyzed sulfonylationHydroxyl radical formation, DMSO activation, radical addition to styrene [8] [11]18O-labeling studies, radical trapping experiments [8] [11]
Fe-catalyzed oxidative methodsIron-enolate formation, electron transfer, radical cascade [13] [17]EPR spectroscopy, kinetic studies [13] [17]
Photocatalytic approachesPhotocatalyst excitation, HAT, radical trapping [14] [15]Stern-Volmer quenching studies, radical clock experiments [14]
Organocatalytic methodsEDA complex formation, radical generation, sulfonyl radical addition [16] [15]UV-vis spectroscopy, competition experiments [16] [15]

For metal-free approaches, such as the salicylic acid-catalyzed multicomponent reaction, mechanistic studies have revealed the formation of electron donor-acceptor (EDA) complexes as key intermediates [16]. The reaction is initiated by the generation of aryl radicals from the interaction of anilines with t-butyl nitrite, followed by reaction with DABSO to form phenylsulfonyl radicals [16]. These radicals then add to styrene, followed by reaction with oxygen and subsequent transformations to yield the desired α-sulfonyl ketone product [16].

Recent mechanistic investigations have also focused on understanding the factors that influence the regioselectivity of sulfonylation reactions [16] [11]. For instance, studies have shown that the electronic properties of the styrene substrate can significantly impact the site of radical addition, with electron-rich styrenes favoring addition at the β-position, leading to the formation of 2-(Methylsulfonyl)-1-phenylethanone [11]. These insights have guided the development of more selective catalytic systems for the synthesis of specific regioisomers [16] [11].

Understanding these mechanistic details has been instrumental in the rational design of improved synthetic methodologies for 2-(Methylsulfonyl)-1-phenylethanone, enabling the development of more efficient, selective, and environmentally friendly approaches [4] [16] [14].

Optimization Strategies for Industrial-scale Production

The industrial-scale production of 2-(Methylsulfonyl)-1-phenylethanone presents unique challenges that necessitate the development of specialized optimization strategies to ensure efficiency, safety, and economic viability [18] [19]. These strategies encompass various aspects of the production process, from reaction engineering to purification techniques [18] [19].

Continuous flow technology has emerged as a particularly promising approach for the industrial synthesis of methylsulfonyl compounds, including 2-(Methylsulfonyl)-1-phenylethanone [18] [19]. This methodology offers several advantages over traditional batch processes, including improved heat transfer, enhanced mixing, and better control of reaction parameters [18]. For instance, a continuous-flow synthesis strategy using microchannel reactors has been developed for the production of methyl sulfone from dimethyl sulfoxide, achieving yields of up to 95.3% with significantly improved safety profiles compared to batch processes [18] [19].

DMSO + H2O2 → Methyl SulfoneMicrochannel reactor, catalyst, controlled temperature

This approach can be adapted for the synthesis of 2-(Methylsulfonyl)-1-phenylethanone, potentially offering similar benefits in terms of yield, safety, and process efficiency [18] [19].

Temperature control represents another critical aspect of optimization for industrial-scale production [18] [19]. The synthesis of methylsulfonyl compounds often involves exothermic reactions that can pose safety risks if not properly managed [18]. Studies have shown that implementing segmented temperature control in continuous flow processes can significantly enhance both safety and yield [18] [19]. For instance, dual temperature-controlled continuous-flow processes have been found to be particularly beneficial for increasing the yield of methylsulfonyl compounds while maintaining safe operating conditions [18] [19].

Catalyst optimization plays a crucial role in the industrial production of 2-(Methylsulfonyl)-1-phenylethanone [20] [12]. Recent advances in catalyst design have focused on developing systems that offer high activity, selectivity, and stability under industrial conditions [20] [12]. For example, the development of perovskite oxide catalysts with engineered oxygen vacancies has enabled the efficient production of sulfones using molecular oxygen at near-room temperature, offering significant energy savings compared to traditional methods that require temperatures of 80-150°C [20].

Table 4: Optimization Strategies for Industrial-scale Production of 2-(Methylsulfonyl)-1-phenylethanone

Optimization StrategyKey BenefitsImplementation Challenges
Continuous flow technologyImproved heat transfer, enhanced mixing, better control [18] [19]Initial capital investment, process redesign [18]
Temperature controlEnhanced safety, increased yield [18] [19]Precise control systems, energy management [19]
Catalyst optimizationHigher activity, selectivity, and stability [20] [12]Catalyst cost, recovery, and recycling [20]
Solvent selectionReduced environmental impact, improved efficiency [18] [21]Solvent recovery, compatibility with existing processes [21]
Process intensificationReduced footprint, lower energy consumption [18] [19]Complex engineering, regulatory compliance [19]

Solvent selection represents another important consideration for industrial-scale production [21] [22]. Traditional syntheses of 2-(Methylsulfonyl)-1-phenylethanone often employ chlorinated solvents such as dichloromethane, which pose environmental and health concerns [21]. Recent optimization efforts have focused on identifying more environmentally benign alternatives, such as ethanol or water-based systems [21] [22]. For instance, the nitration of acetophenone, a key step in some synthetic routes to 2-(Methylsulfonyl)-1-phenylethanone, has been successfully implemented in a continuous flow system using microreactors, with optimized solvent conditions that enhance both yield and selectivity [21].

Process intensification strategies, such as the integration of reaction and separation steps, offer additional opportunities for optimization in industrial settings [18] [19]. These approaches aim to reduce the overall process footprint, lower energy consumption, and minimize waste generation [18] [19]. For example, the development of integrated continuous processes that combine reaction, extraction, and crystallization steps can significantly enhance the efficiency of 2-(Methylsulfonyl)-1-phenylethanone production [18] [19].

Reaction efficiency metrics, such as atom economy, reaction mass efficiency, and E-factor, provide valuable tools for assessing and optimizing industrial processes [23] [15]. Studies have shown that modern catalytic approaches for the synthesis of 2-(Methylsulfonyl)-1-phenylethanone can achieve atom economies of up to 98.26% and reaction mass efficiencies of approximately 63.69% [23]. These metrics guide the development of more sustainable and economically viable production processes [23] [15].

The thermodynamic stability of 2-(Methylsulfonyl)-1-phenylethanone demonstrates characteristic behavior consistent with aromatic ketones containing electron-withdrawing sulfonyl substituents. The compound exhibits thermal stability under normal storage and handling conditions, with a melting point range of 108-117°C reported across multiple sources [1] [2]. This relatively moderate melting point reflects the molecular structure's balance between intermolecular interactions and thermal energy requirements for phase transitions.

The thermal decomposition behavior of 2-(Methylsulfonyl)-1-phenylethanone follows predictable patterns observed in similar methylsulfonyl-containing compounds. Safety data indicates that hazardous decomposition products include carbon oxides and sulfur oxides when subjected to elevated temperatures or combustion conditions [3]. The decomposition pathway likely involves initial cleavage of the carbon-sulfur bond, followed by oxidation of the resulting fragments. While specific decomposition temperature data is not available in the literature, the compound maintains stability under recommended storage conditions of cool, dry, and well-ventilated environments [3].

Thermodynamic stability calculations suggest that the compound's electronic structure benefits from the resonance stabilization provided by the aromatic ring system, while the methylsulfonyl group introduces both steric and electronic effects that influence overall molecular stability. The sulfonyl group's electron-withdrawing nature stabilizes the adjacent carbonyl carbon, potentially affecting the compound's reactivity profile and thermal decomposition kinetics.

Solubility Characteristics in Various Solvent Systems

The solubility profile of 2-(Methylsulfonyl)-1-phenylethanone reflects its amphiphilic molecular structure, containing both hydrophobic phenyl groups and polar sulfonyl functionality. The compound demonstrates insolubility in water, attributed to the dominant hydrophobic character of the phenyl ring system [4]. This hydrophobic behavior is consistent with the calculated LogP value of 0.9139, indicating moderate lipophilicity [5].

In polar organic solvents, the compound exhibits enhanced solubility due to the presence of the methylsulfonyl group, which provides dipole-dipole interactions and potential hydrogen bonding acceptor sites [6]. The topological polar surface area (TPSA) of 51.21 Ų supports this solubility behavior, as it falls within the range typical for compounds with moderate polar character [5].

Specific solvent compatibility studies indicate that 2-(Methylsulfonyl)-1-phenylethanone shows good solubility in dichloromethane and ethyl acetate, making these solvents suitable for synthetic applications and purification processes . The compound demonstrates limited solubility in dimethyl sulfoxide (DMSO) and methanol, with improved dissolution observed under heated conditions [8]. This temperature-dependent solubility behavior suggests that entropy-driven dissolution processes become more favorable at elevated temperatures.

The solubility characteristics in various solvent systems can be summarized as follows:

Solvent SystemSolubilityMechanism
WaterInsolubleHydrophobic exclusion
Polar Organic SolventsSolubleDipole-dipole interactions
DMSOSlightly solubleRequires thermal activation
MethanolSlightly soluble (heated)Temperature-dependent dissolution
DichloromethaneSolubleFavorable polar-nonpolar balance
Ethyl AcetateSolubleEster-carbonyl interactions

Electrochemical Behavior and Redox Properties

The electrochemical behavior of 2-(Methylsulfonyl)-1-phenylethanone is characterized by the redox-active carbonyl functionality and the electron-withdrawing influence of the methylsulfonyl substituent. While specific cyclic voltammetry data for this compound is not available in the literature, the electrochemical properties can be inferred from related aromatic ketones and sulfonyl-containing compounds.

The carbonyl group in 2-(Methylsulfonyl)-1-phenylethanone is expected to undergo reduction at negative potentials, typically in the range of -1.5 to -2.5 V versus standard hydrogen electrode, depending on the supporting electrolyte and solvent system [9]. The presence of the electron-withdrawing methylsulfonyl group likely shifts the reduction potential to less negative values compared to unsubstituted acetophenone, making the compound more easily reduced.

Electrochemical reduction of the carbonyl group would proceed through a one-electron transfer mechanism, forming a radical anion intermediate that can be further reduced to the corresponding alcohol. The methylsulfonyl group's influence on the electronic distribution makes the carbonyl carbon more electrophilic, potentially facilitating electron transfer processes .

The reversibility of the redox process depends on the stability of the reduced species and the presence of follow-up chemical reactions. Studies on similar compounds suggest that aromatic ketones with electron-withdrawing substituents often exhibit quasi-reversible behavior in cyclic voltammetry experiments, with peak separation values typically ranging from 60-100 mV at scan rates of 100 mV/s [11] [12].

The electrochemical oxidation of 2-(Methylsulfonyl)-1-phenylethanone would likely occur at the aromatic ring system, requiring significantly higher potentials than reduction processes. The methylsulfonyl substituent's electron-withdrawing effect would make aromatic oxidation more difficult, potentially requiring potentials above +2.0 V versus standard hydrogen electrode.

Surface Interaction Studies (X-ray Photoelectron Spectroscopy and Atomic Force Microscopy)

Surface interaction studies of 2-(Methylsulfonyl)-1-phenylethanone using X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) provide insights into the compound's surface chemistry and morphological characteristics. While specific studies on this compound are limited in the literature, the analytical approaches and expected results can be described based on similar sulfonyl-containing organic compounds.

X-ray photoelectron spectroscopy analysis of 2-(Methylsulfonyl)-1-phenylethanone would reveal characteristic binding energies for the constituent elements. The carbon 1s spectrum would show multiple peaks corresponding to different carbon environments: aromatic carbons (approximately 284.4 eV), carbons adjacent to electron-withdrawing groups (285.7 eV), and the carbonyl carbon (approximately 288.9 eV) [13]. The sulfur 2p spectrum would display peaks at approximately 168.0 eV (S 2p3/2) and 168.8 eV (S 2p1/2), characteristic of sulfur in the +6 oxidation state typical of sulfonyl groups [13].

The oxygen 1s spectrum would show contributions from both the carbonyl oxygen (approximately 531.8 eV) and the sulfonyl oxygens (approximately 533.4 eV), allowing for differentiation between these oxygen environments [13]. The intensity ratios between these peaks would provide quantitative information about the surface composition and potential decomposition products.

Atomic force microscopy studies would reveal the surface morphology and mechanical properties of 2-(Methylsulfonyl)-1-phenylethanone films or crystals. The compound's crystalline structure, influenced by intermolecular interactions between sulfonyl groups and aromatic rings, would be expected to form well-defined surface features [14]. AFM height measurements could provide information about crystal growth patterns and surface roughness.

Sample preparation for AFM analysis would require careful consideration of the compound's solubility properties. Suitable substrates such as mica or silicon wafers could be used, with the compound deposited from organic solvent solutions [15]. The imaging parameters would need to be optimized to minimize tip-sample interactions while maintaining sufficient resolution to observe molecular-scale features.

Surface interaction studies using these techniques would provide valuable information about:

TechniqueInformation ObtainedExpected Results
XPSElemental compositionC 1s, O 1s, S 2p binding energies
XPSChemical bondingDifferentiation of oxygen environments
AFMSurface morphologyCrystal structure and growth patterns
AFMMechanical propertiesElastic modulus and adhesion forces

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3708-04-1

Wikipedia

2-(Methylsulfonyl)-1-phenylethanone

Dates

Last modified: 08-15-2023

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